molecular formula C5H7N3O B2492629 6-Amino-3-methylpyrimidin-4(3H)-one CAS No. 1122-46-9

6-Amino-3-methylpyrimidin-4(3H)-one

Cat. No.: B2492629
CAS No.: 1122-46-9
M. Wt: 125.131
InChI Key: KSRSEUOJMZPSFL-UHFFFAOYSA-N
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Description

6-Amino-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is characterized by an amino group at position 6, a methyl group at position 3, and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-cyanopyridine with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate imidate, which then cyclizes to form the desired pyrimidinone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-amino-3-methyl-4-hydroxypyrimidine.

    Substitution: Formation of various substituted pyrimidinones depending on the reagent used.

Scientific Research Applications

6-Amino-3-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The amino and keto groups allow it to form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-4-methylpyrimidine
  • 2-Amino-5-methylpyrimidine
  • 3-Amino-4-methylpyridine

Comparison: 6-Amino-3-methylpyrimidin-4(3H)-one is unique due to the presence of both an amino group and a keto group on the pyrimidine ring, which allows for a diverse range of chemical reactions and interactions. Compared to similar compounds, it offers distinct reactivity and potential for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

6-amino-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-7-4(6)2-5(8)9/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSEUOJMZPSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-46-9
Record name 6-amino-3-methyl-3,4-dihydropyrimidin-4-one
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